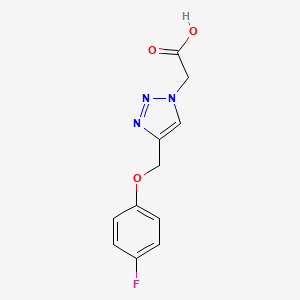

2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid

Description

2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid is a triazole-based compound featuring a 1,2,3-triazole core conjugated with a 4-fluorophenoxymethyl substituent and an acetic acid moiety. This structure combines the rigidity of the triazole ring with the electron-withdrawing properties of the fluorine atom, which can enhance metabolic stability and bioavailability. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, enabling precise functionalization at the triazole position .

Structure

3D Structure

Properties

Molecular Formula |

C11H10FN3O3 |

|---|---|

Molecular Weight |

251.21 g/mol |

IUPAC Name |

2-[4-[(4-fluorophenoxy)methyl]triazol-1-yl]acetic acid |

InChI |

InChI=1S/C11H10FN3O3/c12-8-1-3-10(4-2-8)18-7-9-5-15(14-13-9)6-11(16)17/h1-5H,6-7H2,(H,16,17) |

InChI Key |

BKSDLGKKTLBHNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CN(N=N2)CC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Triazole Core Formation

The 1,2,3-triazole ring is typically synthesized via CuAAC, a regioselective reaction between an alkyne and an azide. For this compound, the alkyne component is often propargyl 4-fluorophenoxy methyl ether, while the azide is derived from ethyl azidoacetate.

Procedure :

-

Azide Preparation : Ethyl bromoacetate is treated with sodium azide in DMF at 50–60°C for 5–6 hours to yield ethyl azidoacetate.

-

Cycloaddition : Ethyl azidoacetate reacts with propargyl 4-fluorophenoxy methyl ether in the presence of CuSO₄·5H₂O and sodium ascorbate in a 3:1 t-BuOH/water mixture. The reaction proceeds at 25–30°C for 6 hours, achieving yields of 48–63%.

Optimization :

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

-

Catalyst : Cu(I) species generated in situ via ascorbate reduction improve regioselectivity.

Sequential Alkylation and Cyclization

Alkylation of Triazole Precursors

An alternative route involves alkylating a preformed triazole with a 4-fluorophenoxy methyl halide. For example, 1H-1,2,3-triazole-4-methanol is treated with 4-fluorophenoxy methyl chloride in acetone using K₂CO₃ as a base.

Procedure :

-

Triazole Synthesis : 3-Amino-1,2,4-triazole is cyclized with ethyl hydrazinoacetate hydrochloride in dioxane under alkaline conditions.

-

Alkylation : The triazole intermediate reacts with 4-fluorophenoxy methyl chloride at 50°C for 12 hours, followed by hydrolysis with LiOH to yield the acetic acid derivative.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | Dioxane, 50°C, 12 h | 70–80 |

| Alkylation | Acetone, K₂CO₃, 50°C | 65–75 |

| Hydrolysis | LiOH, H₂O/MeOH, 50°C | 85–90 |

Continuous-Flow Synthesis

Sustainable Triazole Assembly

Recent advancements utilize continuous-flow reactors to improve safety and efficiency, particularly for handling energetic intermediates.

Procedure :

-

Acetimidamide Formation : Formamide reacts with dimethylacetamide dimethylacetal in DMSO at 120°C under flow conditions (residence time: 13.3 minutes).

-

Cyclization : The acetimidamide intermediate reacts with ethyl hydrazinoacetate hydrochloride in a second flow reactor at 25–70°C (residence time: 5–7 minutes), achieving 57–72% yields.

Advantages :

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| CuAAC | High regioselectivity, mild conditions | Requires azide handling | 48–63 |

| Alkylation/Cyclization | Scalable, uses commercial reagents | Multi-step purification | 65–90 |

| Continuous-Flow | Enhanced safety, reduced waste | Specialized equipment needed | 57–72 |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties, such as 2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid, demonstrate antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth and have been utilized in antifungal treatments. Studies have shown that derivatives of triazoles can be effective against various strains of bacteria and fungi, suggesting that this compound may possess similar activities .

Anticancer Properties

The triazole structure is also associated with anticancer activity. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of a fluorophenoxy group may enhance the compound's bioactivity by improving its interaction with biological targets .

Anti-inflammatory Effects

There are indications that triazole derivatives can exhibit anti-inflammatory properties. This is particularly relevant in the context of treating chronic inflammatory diseases where modulation of inflammatory pathways is crucial for therapeutic efficacy .

Agricultural Applications

In agriculture, compounds like this compound are being explored for their potential as herbicides or fungicides.

Herbicidal Activity

Research has pointed to the effectiveness of triazole-containing compounds as herbicides. These compounds can inhibit specific enzymes involved in plant growth, leading to reduced weed proliferation without harming crops .

Fungicidal Properties

The antifungal activity noted in medicinal applications translates well into agricultural settings. The ability to combat fungal pathogens in crops can lead to improved yield and quality of agricultural products .

Material Science Applications

The unique chemical structure of this compound allows for its use in materials science.

Polymer Chemistry

Triazole compounds are being integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of this compound into polymers could lead to the development of advanced materials with tailored properties for specific applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. The acetic acid moiety can act as a hydrogen bond donor or acceptor, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Triazolylacetic Acid Derivatives with Aromatic Substituents

- 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetic acid: This simpler analogue lacks the 4-fluorophenoxy group, resulting in reduced hydrophobicity (logP ~1.2 vs. estimated ~2.5 for the fluorinated compound).

- N-Phenyl-2-(4-(((2-phenylquinazolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide: The quinazoline substituent enhances DNA intercalation, leading to potent cytotoxic effects (IC₅₀ <10 μM in HeLa cells). The fluorophenoxy group in the target compound may instead favor protease inhibition due to its smaller size and electronegativity .

Heterocyclic Modifications

- 2-(4-((3-(2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetamido)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (7p): This derivative inhibits dengue virus protease (IC₅₀ = 8.2 μM) by binding to the active site.

- BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A click chemistry ligand, BTTAA reduces copper toxicity in bioconjugation reactions. The target compound’s fluorophenoxy group may offer similar biocompatibility but with a simpler structure for synthetic scalability .

Physicochemical Properties

| Compound | logP | Solubility (mg/mL) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | ~2.5* | ~10 (aqueous) | Not reported | 4-Fluorophenoxy, triazole, acetic acid |

| 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetic acid | 1.2 | 25 | 145–147 | Phenyl, triazole, acetic acid |

| BTTAA | 3.8 | <1 | >200 | Bis-triazole, tert-butyl |

| Compound 7p (Benzoisothiazolone derivative) | 2.9 | 5 | 180–182 | Benzoisothiazolone, triazole |

*Estimated using fragment-based methods.

Key Research Findings

Fluorine’s Role: The 4-fluorophenoxy group enhances metabolic stability and target affinity compared to non-halogenated analogues, as seen in related antiviral compounds .

Triazole Positioning : 1,2,3-triazole isomers (vs. 1,2,4) improve conformational rigidity, favoring interactions with enzymatic pockets .

Biocompatibility : Fluorinated triazolylacetic acids show promise for in vivo applications due to reduced cytotoxicity compared to bulkier derivatives like BTTAA .

Biological Activity

2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, triazole analogs exhibited IC50 values ranging from 0.5 to 5 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action appears to involve the inhibition of NF-κB signaling pathways, which are crucial in cancer cell proliferation and survival .

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. The compound was evaluated for its activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary results indicated that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been documented in various studies. In vitro assays showed that derivatives similar to our compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a possible therapeutic role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. The presence of the fluorophenoxy group in this compound is believed to enhance lipophilicity and improve cellular uptake, contributing to its cytotoxic effects .

Case Studies

Q & A

What are the primary synthetic routes for 2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the acetic acid and 4-fluorophenoxymethyl groups. Key optimization parameters include:

- Catalyst selection : Copper(I) iodide or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance regioselectivity .

- Solvent systems : Polar aprotic solvents like DMSO or DMF improve reaction efficiency .

- Temperature control : Reactions performed at 60–80°C under inert atmospheres minimize side products .

- Continuous-flow processes : Evidence shows a 63% yield improvement in triazole synthesis via automated flow systems .

Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the triazole ring and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>99% for pharmacological studies) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition profiles .

How can researchers resolve contradictions in reported biological activity data across studies?

- Standardize assay protocols : Discrepancies often arise from variations in cell lines, incubation times, or compound purity. Use high-purity samples (≥99%) as in .

- Orthogonal validation : Cross-check results using multiple assays (e.g., enzyme inhibition + cellular viability) .

- Control for impurities : Trace solvents or byproducts (e.g., unreacted azides) may skew results; employ rigorous purification (e.g., column chromatography) .

What computational approaches aid in predicting the reactivity and interaction mechanisms of this compound?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways and transition states, particularly for CuAAC steps .

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock .

- Reaction Path Search Algorithms : ICReDD’s methods combine quantum mechanics and machine learning to optimize synthetic routes .

How does the 4-fluorophenoxymethyl group influence physicochemical and pharmacokinetic properties?

- Lipophilicity : The fluorine atom increases logP values, enhancing membrane permeability .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo .

- Solubility : The acetic acid moiety improves aqueous solubility, balancing hydrophobicity from the aryl group .

What strategies are recommended for scaling up synthesis while maintaining purity?

- Continuous-Flow Reactors : Enable precise control of residence time and temperature, reducing batch-to-batch variability .

- In-line Analytics : Real-time monitoring via LC-MS or IR spectroscopy detects deviations early .

- High-Purity Reagents : Use ultra-pure solvents (e.g., 99.999% DMSO) to minimize side reactions .

How can differential scanning calorimetry (DSC) and TGA inform storage and handling protocols?

- DSC : Identifies melting points (e.g., 139–140°C in ) and polymorphic transitions .

- TGA : Reveals decomposition onset temperatures, guiding storage conditions (e.g., desiccation at −20°C) .

What challenges arise in elucidating the compound’s mechanism of action in biological systems?

- Target Identification : Use CRISPR-Cas9 knockout libraries or proteomics to pinpoint binding partners .

- Off-Target Effects : Employ selectivity profiling against related enzymes (e.g., kinase panels) .

- Metabolite Interference : Characterize metabolites via LC-MS/MS to rule out false positives .

How can structure-activity relationship (SAR) studies guide derivative design?

- Modify Triazole Substituents : Replace the 4-fluorophenoxy group with other aryl halides to tune potency .

- Acetic Acid Bioisosteres : Substitute with sulfonamide or tetrazole groups to enhance target engagement .

- Pharmacokinetic Optimization : Introduce prodrug moieties (e.g., ester prodrugs) to improve oral bioavailability .

What best practices ensure reproducibility in kinetic studies of its reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.